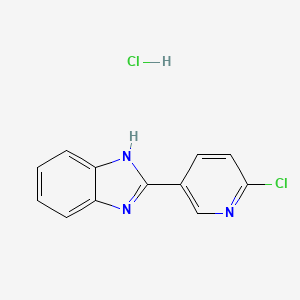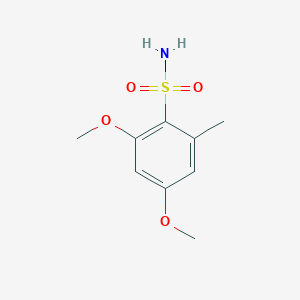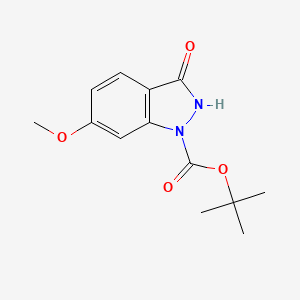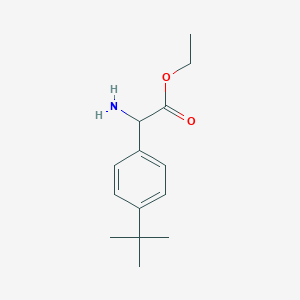
2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring. This particular compound is characterized by the presence of a chloropyridinyl group attached to the benzodiazole structure. It is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 6-chloropyridine-3-carboxylic acid and o-phenylenediamine.
Condensation Reaction: The 6-chloropyridine-3-carboxylic acid is reacted with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. This reaction leads to the formation of the benzodiazole ring.
Hydrochloride Formation: The resulting benzodiazole compound is then treated with hydrochloric acid to form the hydrochloride salt of 2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction reactions can be used to modify the benzodiazole ring or the chloropyridinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzodiazole derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dechlorinated products.
科学的研究の応用
2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic properties, the compound is explored as a lead compound in drug discovery and development. It serves as a scaffold for designing new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and nonlinear optical materials. Its unique electronic properties make it suitable for applications in optoelectronics and photonics.
作用機序
The mechanism of action of 2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways. The exact mechanism of action depends on the specific biological target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole: This compound is similar in structure but lacks the hydrochloride salt form.
2-(6-bromopyridin-3-yl)-1H-1,3-benzodiazole: This compound has a bromine atom instead of chlorine, which can lead to different reactivity and properties.
2-(6-fluoropyridin-3-yl)-1H-1,3-benzodiazole: The presence of a fluorine atom can significantly alter the compound’s electronic properties and biological activity.
Uniqueness
2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride is unique due to the presence of the chloropyridinyl group and the hydrochloride salt form. The chlorine atom can participate in various substitution reactions, providing a versatile platform for chemical modifications. Additionally, the hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for certain applications.
特性
分子式 |
C12H9Cl2N3 |
|---|---|
分子量 |
266.12 g/mol |
IUPAC名 |
2-(6-chloropyridin-3-yl)-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C12H8ClN3.ClH/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12;/h1-7H,(H,15,16);1H |
InChIキー |
CMDRJJSCJGJXME-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CN=C(C=C3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid](/img/structure/B13512468.png)
![Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13512477.png)



![2,5,8-Triazaspiro[3.5]nonan-7-one](/img/structure/B13512495.png)



![[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13512542.png)
![4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B13512543.png)


